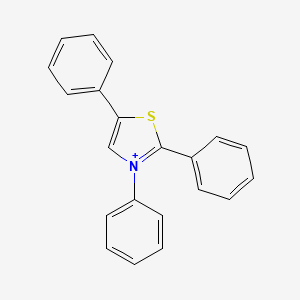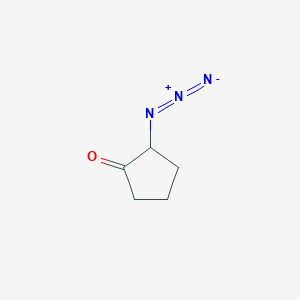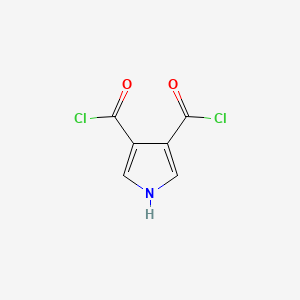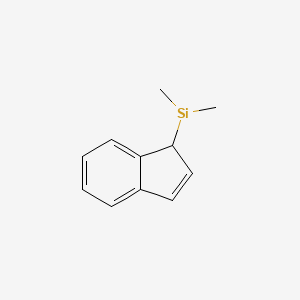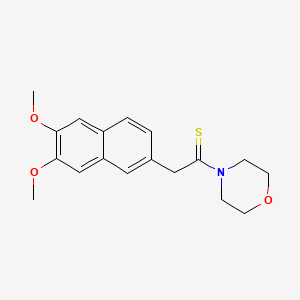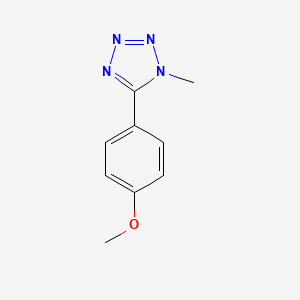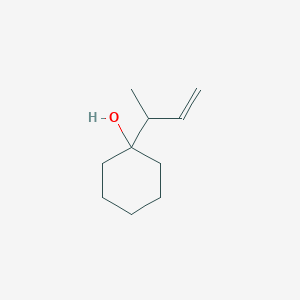
Cyclohexanol, 1-(1-methyl-2-propenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Cyclohexanol, 1-(1-methyl-2-propenyl)- can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with isoprene in the presence of a catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with good selectivity.
Industrial Production Methods: In an industrial setting, the production of cyclohexanol, 1-(1-methyl-2-propenyl)- may involve the catalytic hydrogenation of the corresponding cyclohexanone derivative. This process is often carried out in a continuous flow reactor to ensure high efficiency and yield.
Types of Reactions:
Oxidation: Cyclohexanol, 1-(1-methyl-2-propenyl)- can undergo oxidation reactions to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form cyclohexane derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The hydroxyl group in cyclohexanol, 1-(1-methyl-2-propenyl)- can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: Cyclohexanone, 1-(1-methyl-2-propenyl)-.
Reduction: Cyclohexane, 1-(1-methyl-2-propenyl)-.
Substitution: Cyclohexyl chloride, 1-(1-methyl-2-propenyl)-.
科学研究应用
Cyclohexanol, 1-(1-methyl-2-propenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of cyclohexanol, 1-(1-methyl-2-propenyl)- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
相似化合物的比较
Cyclohexanol, 1-(1-methyl-2-propenyl)- can be compared with other similar compounds, such as:
Cyclohexanol: Lacks the 1-methyl-2-propenyl substituent, making it less sterically hindered.
Cyclohexanone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity.
1-Methylcyclohexanol: Has a methyl group instead of the 1-methyl-2-propenyl substituent, affecting its chemical properties.
属性
CAS 编号 |
36971-11-6 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC 名称 |
1-but-3-en-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-3-9(2)10(11)7-5-4-6-8-10/h3,9,11H,1,4-8H2,2H3 |
InChI 键 |
VIUDIHSMXOBGFG-UHFFFAOYSA-N |
规范 SMILES |
CC(C=C)C1(CCCCC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-Bromophenyl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14662017.png)
![4H-pyrano[2,3-g][1,3]benzothiazole](/img/structure/B14662023.png)
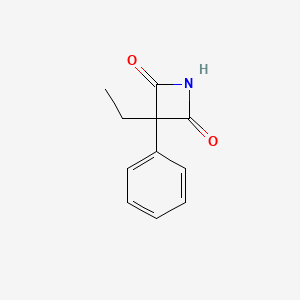
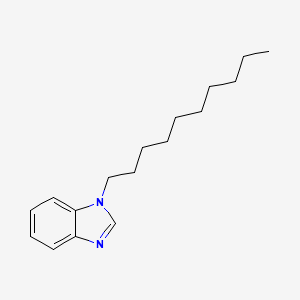
![2-[bis(2-hydroxyethyl)amino]ethanol;2,4,6-trinitrophenol](/img/structure/B14662030.png)
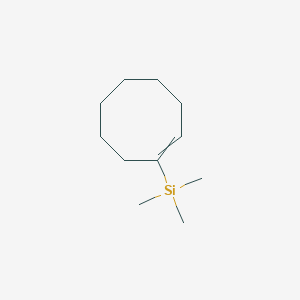
![1-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14662046.png)

